molecular formula C15H28N4O B11743612 {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine

Cat. No.: B11743612
M. Wt: 280.41 g/mol
InChI Key: OIEJTCFGQYNTKG-UHFFFAOYSA-N
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Description

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a methyl group and an isopropyl group, as well as a morpholine ring attached via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution on the pyrazole ring: The methyl and isopropyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the morpholine ring: The morpholine ring can be attached to the pyrazole ring through a nucleophilic substitution reaction involving a propyl halide and morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups on the pyrazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole and morpholine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl chain connecting the pyrazole and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

Medicine

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved will vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(piperidin-4-yl)propyl]amine
  • {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(pyrrolidin-4-yl)propyl]amine

Uniqueness

The presence of the morpholine ring in {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine distinguishes it from similar compounds, potentially imparting unique chemical and biological properties. The morpholine ring can influence the compound’s solubility, stability, and binding interactions, making it a valuable scaffold in various applications.

Properties

Molecular Formula

C15H28N4O

Molecular Weight

280.41 g/mol

IUPAC Name

N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C15H28N4O/c1-13(2)19-14(3)15(12-17-19)11-16-5-4-6-18-7-9-20-10-8-18/h12-13,16H,4-11H2,1-3H3

InChI Key

OIEJTCFGQYNTKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNCCCN2CCOCC2

Origin of Product

United States

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